1-(Thiophen-3-yl)ethanamine

Vasopressor Cardiovascular pharmacology Bioisosterism

1-(Thiophen-3-yl)ethanamine (CAS 118488-08-7), also known as 1-(3-thienyl)ethanamine or α-methyl-3-thiopheneethanamine, is a chiral, heterocyclic primary amine building block (C₆H₉NS, MW 127.21) consisting of a thiophene ring substituted at the 3-position with an α-methyl-ethylamine side chain. The thiophene ring is a classic bioisostere of benzene, and the 3-thienyl substitution pattern confers distinct pharmacological properties compared to the 2-thienyl or phenyl analogues.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 118488-08-7
Cat. No. B175276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-3-yl)ethanamine
CAS118488-08-7
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCC(C1=CSC=C1)N
InChIInChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3
InChIKeyKXCGQPCMPZULFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophen-3-yl)ethanamine (CAS 118488-08-7) – A 3-Thienyl Bioisostere Building Block for Dopaminergic and Cardiovascular Research


1-(Thiophen-3-yl)ethanamine (CAS 118488-08-7), also known as 1-(3-thienyl)ethanamine or α-methyl-3-thiopheneethanamine, is a chiral, heterocyclic primary amine building block (C₆H₉NS, MW 127.21) consisting of a thiophene ring substituted at the 3-position with an α-methyl-ethylamine side chain . The thiophene ring is a classic bioisostere of benzene, and the 3-thienyl substitution pattern confers distinct pharmacological properties compared to the 2-thienyl or phenyl analogues [1]. The compound has been explored as a pharmacophore component in dopaminergic receptor ligands [2] and has a history of use in antihistaminic and vasopressor structure-activity relationship (SAR) studies [1]. It is commercially available as a racemic mixture or as single (R)- and (S)-enantiomers, typically at ≥95% purity, from multiple chemical suppliers .

Why 1-(Thiophen-3-yl)ethanamine Cannot Be Replaced by 2-Thienyl or Phenyl Analogs – Quantitative Isomer-Specific Pharmacological Differences


Substituting the 3-thienyl moiety of 1-(thiophen-3-yl)ethanamine with a 2-thienyl or phenyl group is not pharmacologically neutral. Historical SAR data demonstrate that the position of the thiophene sulfur atom relative to the ethylamine side chain significantly alters biological potency. In vasopressor assays, 3-thienylethylamine was three to four times more potent than its 2-thienyl isomer, and approximately one-third as active as the phenyl analogue [1]. Similarly, in dopamine receptor pharmacology, thienylethylamine moieties with specific substitution patterns show moderate but distinct affinities for D2 and D3 receptor subtypes, and these affinities can be dramatically enhanced when the moiety is rigidified [2]. Therefore, any medicinal chemistry campaign or procurement decision aiming to replicate published biological data must use the correct 3-substituted thiophene isomer, as even a simple 2-thienyl swap can result in a three- to four-fold loss in potency or a qualitatively different biological response [1].

Quantitative Evidence for 1-(Thiophen-3-yl)ethanamine: Comparator Data for Informed Procurement


3-Thienyl vs. 2-Thienyl vs. Phenyl Vasopressor Activity – Classical Pharmacological Comparison

A classical pharmacological study compared the vasopressor activity of phenylethylamine, 2-thienylethylamine, and 3-thienylethylamine in the cat model. The 3-thienyl isomer was found to be three to four times more potent than the 2-thienyl isomer, and approximately one-third as active as the phenyl compound [1]. This comparative physiological data supports the selection of 1-(thiophen-3-yl)ethanamine (the α-methyl derivative of 3-thienylethylamine) over the 2-thienyl analogue for projects where enhanced vasopressor activity is desired. Note: The data refers to the ethylamine series (no α-methyl); the α-methyl substitution present in the target compound may further modify potency and selectivity.

Vasopressor Cardiovascular pharmacology Bioisosterism

Dopamine D3 Receptor Affinity of Thienylethylamine Pharmacophore vs. Rigidified Analogues

In a medicinal chemistry study exploring thiophene as a bioisostere for dopamine receptor ligands, simple thienylethylamines 3 and 4 (bearing 2-thienyl and 3-thienyl groups, respectively) were synthesized and tested for dopamine D2 and D3 receptor binding. The thienylethylamine moieties as standalone pharmacophores showed low to moderate affinity for the DA D3 receptor, confirming the hypothesis that a thienylethylamine can function as a non-optimal dopaminergic pharmacophore [1]. When the same moiety was incorporated into a rigidified hexahydronaphthoxazine system (compound 1c), the affinity for the D3 receptor increased significantly compared to the phenylethyl analogue 1b [1]. This demonstrates that the 3-thienylethylamine scaffold – the core of 1-(thiophen-3-yl)ethanamine – is a validated starting point for developing selective D3 receptor ligands, and that its potency can be amplified through conformational restriction.

Dopamine D3 receptor Neuropharmacology Pharmacophore validation

Comparative Antihistaminic Potency and Toxicity: Thenylpyramine (3-Thienyl) vs. Methapyrilene (2-Thienyl) vs. Tripelennamine (Phenyl)

Among clinically used thiophene-containing antihistaminics, the 3-thienyl derivative thenylpyramine (containing the 3-thienyl moiety analogous to the target compound) showed 5–10 times greater potency than the phenyl-based drug tripelennamine, but with approximately 1.5 times higher toxicity. In contrast, the 2-thienyl derivative methapyrilene was only 2-fold more potent than tripelennamine and 0.7-fold as toxic [1]. These data illustrate that the 3-thienyl substitution pattern consistently yields higher biological activity compared to both the 2-thienyl and phenyl analogues, but with nuanced effects on the therapeutic ratio [1]. This class-level evidence supports the selection of 3-thienyl-based building blocks for projects where high intrinsic activity is prioritized.

Antihistaminic Therapeutic ratio Toxicity comparison

Chiral Purity as a Key Procurement Differentiator: (R)- and (S)-Enantiomers of 1-(Thiophen-3-yl)ethanamine

1-(Thiophen-3-yl)ethanamine contains a chiral center at the α-carbon of the ethylamine side chain. Vendors supply the compound in three forms: racemic (CAS 118488-08-7), (S)-enantiomer (CAS 163586-97-8), and (R)-enantiomer (CAS 1213332-04-7) . The availability of both enantiomers at similar purity levels (typically ≥95%) allows for enantioselective SAR studies, which is critical because the dopamine receptor pharmacophore model predicts that the (S)-enantiomer may exhibit higher affinity for D2/D3 receptors based on the known stereoselectivity of aminotetralin analogues [1]. In contrast, simpler thiophene ethylamine analogues such as 2-(thiophen-3-yl)ethanamine (CAS 59311-67-0) are achiral and cannot support stereochemically resolved studies.

Chiral resolution Enantioselective synthesis Stereochemistry

Recommended Application Scenarios for 1-(Thiophen-3-yl)ethanamine Based on Comparative Evidence


Dopamine D3 Receptor Ligand Design and CNS Drug Discovery

When designing novel dopamine D3 receptor agonists or antagonists for neuropsychiatric indications, 1-(thiophen-3-yl)ethanamine should be used as the chiral amine building block of choice. The thienylethylamine pharmacophore has been experimentally validated to confer low to moderate D3 affinity as a standalone moiety, with affinity significantly enhanced upon conformational rigidification [1]. Procurement of the single (S)-enantiomer (CAS 163586-97-8) is recommended for enantioselective synthesis, as stereochemistry is a critical determinant of D2/D3 receptor binding affinity [1].

Cardiovascular SAR Studies Exploring Vasopressor Activity of Thiophene Bioisosteres

For academic or industrial programs investigating vasopressor agents, 1-(thiophen-3-yl)ethanamine provides access to the 3-thienylethylamine pharmacophore, which classical pharmacological data show is 3–4 times more potent as a vasopressor than the 2-thienyl isomer [2]. The compound can serve as a starting material for the synthesis of N-substituted analogues to systematically explore the SAR around the amine group, potentially leading to compounds with improved therapeutic ratios compared to historical agents like thenylpyramine [2].

Synthesis of Chiral Schiff Base Ligands for Asymmetric Catalysis or Biological Screening

The primary amine group of 1-(thiophen-3-yl)ethanamine readily condenses with aldehydes or ketones to form Schiff bases (imines) . The resulting tetradentate NNNS-type Schiff bases have been reported to act as pancreatic lipase inhibitors with IC₅₀ values comparable to or better than the reference drug Orlistat in porcine pancreatic lipase assays [3]. The chiral α-methyl group provides a handle for diastereoselective complexation with transition metals, enabling applications in asymmetric catalysis. Procuring the enantiopure form ensures stereochemical integrity of the final ligand.

Antihistaminic and GPCR-Targeted Library Synthesis

Drawing on the clinical precedent of thenylpyramine, a 3-thienyl-containing antihistaminic with 5–10× greater potency than its phenyl counterpart [2], 1-(thiophen-3-yl)ethanamine is an ideal diversity element for GPCR-targeted compound libraries. Its chiral amine handle allows for one-step diversification into amides, sulfonamides, or N-alkylated analogues, while the 3-thienyl ring provides electronic properties distinct from phenyl or 2-thienyl groups. This enables exploration of bioisosteric replacements in hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Thiophen-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.